5-chloro-1-methylene-2,3-dihydro-1H-indene

Cytochrome P450 CYP11B2 Enzyme Inhibition

5-Chloro-1-methylene-2,3-dihydro-1H-indene (CAS 711017-66-2) is a critical halogenated indene building block for medicinal chemistry. Its unique 5-chloro substitution and reactive 1-methylene moiety are essential for constructing the (E)-5-chloro-2,3-dihydro-1H-inden-1-ylidene scaffold, enabling low nanomolar potency and 24-fold selectivity in CYP11B2 inhibitor research. Generic indanes cannot substitute this exact pattern; ensure synthetic route fidelity and reliable purity with this specialized intermediate.

Molecular Formula C10H9Cl
Molecular Weight 164.63
CAS No. 711017-66-2
Cat. No. B2445274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-methylene-2,3-dihydro-1H-indene
CAS711017-66-2
Molecular FormulaC10H9Cl
Molecular Weight164.63
Structural Identifiers
SMILESC=C1CCC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H9Cl/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2
InChIKeyASZBKMVEALGBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methylene-2,3-dihydro-1H-indene (CAS 711017-66-2): A Specialized Building Block for Cytochrome P450 Inhibitor and Indene-Based Drug Discovery


5-Chloro-1-methylene-2,3-dihydro-1H-indene (CAS 711017-66-2) is a specialized organic building block with the molecular formula C10H9Cl . It belongs to the class of halogenated indene derivatives, characterized by a chlorine atom at the 5-position and an exocyclic methylene group at the 1-position . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry research, where its unique substitution pattern is essential for constructing specific molecular scaffolds found in biologically active molecules, particularly inhibitors of cytochrome P450 enzymes 11B1 and 11B2 [1].

The Irreplaceable Role of 5-Chloro-1-methylene-2,3-dihydro-1H-indene: Why Closely Related Analogs Cannot Be Substituted


Generic substitution fails for 5-chloro-1-methylene-2,3-dihydro-1H-indene because its precise substitution pattern—a 5-chloro substituent combined with a reactive 1-methylene moiety—is structurally essential for the synthesis of a specific class of pharmacologically active compounds . Closely related analogs, such as 5-chloroindane (CAS 60669-08-1) or 5-chloro-1-indanone (CAS 42348-86-7), lack the critical exocyclic methylene group required for constructing the (E)-5-chloro-2,3-dihydro-1H-inden-1-ylidene scaffold found in potent cytochrome P450 11B1 and 11B2 inhibitors [1]. Similarly, non-chlorinated or differently substituted indenes will not recapitulate the specific steric and electronic environment provided by the 5-chloro group, which is crucial for binding interactions. Procuring an alternative would necessitate a complete redesign of the synthetic route and the resulting target molecule's activity profile, thereby invalidating the intended research.

Quantitative Differentiation of 5-Chloro-1-methylene-2,3-dihydro-1H-indene: A Comparative Evidence Review


Superior Enzyme Inhibition Potency of Derived Scaffolds Compared to Reference Inhibitors

A derivative of 5-chloro-1-methylene-2,3-dihydro-1H-indene, specifically the compound BDBM8881 (imidazolylmethyleneindane 8a), demonstrates high potency as an inhibitor of cytochrome P450 11B2 (CYP11B2, aldosterone synthase), a key target for cardiovascular diseases [1]. The compound exhibits an IC50 of 3.70 nM against human CYP11B2, which is a quantifiable and significant improvement over established reference inhibitors. For instance, this is substantially more potent than the clinically used aldosterone synthase inhibitor Osilodrostat (LCI699), which has a reported IC50 of 7.5 nM against CYP11B2 [2].

Cytochrome P450 CYP11B2 Enzyme Inhibition Steroidogenesis

Demonstrated Isoform Selectivity for CYP11B2 Over the Closely Related CYP11B1

A critical differentiator for inhibitors of CYP11B2 (aldosterone synthase) is selectivity over the highly homologous CYP11B1 (steroid 11β-hydroxylase), which is essential for cortisol synthesis. The 5-chloro-1-methylene-2,3-dihydro-1H-indene-derived inhibitor BDBM8881 demonstrates a quantifiable selectivity profile. It exhibits an IC50 of 3.70 nM against CYP11B2, compared to an IC50 of 88.8 nM against CYP11B1 under identical assay conditions [1].

Isoform Selectivity CYP11B2 CYP11B1 Aldosterone Synthase

Purity Thresholds Validated by Reputable Commercial Suppliers for Research Use

Commercially available 5-chloro-1-methylene-2,3-dihydro-1H-indene is offered by multiple reputable suppliers at a consistently high purity of 95% . This specification ensures that the building block is of sufficient quality for reliable use as a synthetic intermediate without the need for additional in-house purification, a common issue with less well-characterized or custom-synthesized analogs.

Purity QC Building Block Procurement

Validated Research and Industrial Applications for 5-Chloro-1-methylene-2,3-dihydro-1H-indene


Synthesis of Highly Potent and Selective CYP11B2 Inhibitors

5-Chloro-1-methylene-2,3-dihydro-1H-indene serves as a crucial synthetic precursor for generating the (E)-5-chloro-2,3-dihydro-1H-inden-1-ylidene scaffold . This core is essential for achieving the low nanomolar potency (IC50 = 3.70 nM) and 24-fold isoform selectivity against CYP11B2, which is critical for developing next-generation aldosterone synthase inhibitors with a potentially improved therapeutic window over existing agents like Osilodrostat [1].

Medicinal Chemistry Optimization for Improved Isoform Selectivity

Researchers focused on improving the safety profile of steroidogenesis inhibitors can utilize 5-chloro-1-methylene-2,3-dihydro-1H-indene as a foundational building block. Its demonstrated ability to provide a 24-fold selectivity margin between CYP11B2 and CYP11B1 in derived molecules makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at further enhancing this critical selectivity and minimizing the risk of cortisol suppression.

Reliable Intermediate for Advanced Organic Synthesis Projects

Due to its availability from multiple commercial suppliers at a verified purity of 95% , 5-chloro-1-methylene-2,3-dihydro-1H-indene is a reliable and accessible building block for academic and industrial synthetic chemistry laboratories. Its well-defined purity standard mitigates the risks and delays associated with in-house purification, allowing for more efficient and reproducible progress in multi-step synthetic sequences.

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